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Compound of Interest

Compound Name: 3-Bromoazepan-2-one

Cat. No.: B1337900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Bromoazepan-2-one, a halogenated lactam of interest in synthetic chemistry and drug
discovery. Due to the limited availability of public domain experimental spectra for this specific
compound, this guide presents predicted data based on established spectroscopic principles
and data from analogous structures. Detailed experimental protocols for acquiring such data
are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Bromoazepan-2-one. These predictions are
derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted *H NMR Data
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Predicted Chemical Predicted
Protons

Shift (6, ppm) Multiplicity

Notes

N-H 6.0-7.5 Broad Singlet

Chemical shift is
dependent on solvent

and concentration.

Deshielded by the

CH-Br 40-45 Doublet of Doublets adjacent bromine and

carbonyl group.

CH:z (adjacent to N) 3.0-35 Multiplet

Protons are
diastereotopic and will
show complex
splitting.

CH: (aliphatic) 15-25 Multiplets

Overlapping signals
from the remaining
three methylene

groups in the ring.

Table 2: Predicted *C NMR Data

Predicted Chemical Shift

Carbon Notes
(3, ppm)
Typical chemical shift for a
C=0 170 - 180
lactam carbonyl carbon.
Carbon directly attached to the
C-Br 50 - 60 _ _
electronegative bromine atom.
) Carbon adjacent to the
C (adjacent to N) 40 - 50 )
nitrogen atom.
_ _ Remaining methylene carbons
C (aliphatic) 20-40

in the azepane ring.

Table 3: Predicted IR Spectroscopy Data
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Predicted
Functional Group Absorption Range Intensity Notes
(cm™)
Characteristic of a
N-H Stretch 3200 - 3400 Strong, Broad ]
secondary amide.
C-H Stretch 2850 - 3000 Medium to Strong Aliphatic C-H bonds.
Carbonyl stretching
C=0 Stretch (Amide I) 1640 - 1680 Strong vibration of the
lactam.
) ) Bending vibration of
N-H Bend (Amide II) 1510 - 1570 Medium
the N-H bond.
Stretching vibration of
C-N Stretch 1200 - 1300 Medium the carbon-nitrogen
bond.
) Carbon-bromine bond
C-Br Stretch 500 - 650 Medium to Strong

vibration.[1]

Table 4: Predicted Mass Spectrometry Data

Fragment Predicted m/z Notes

Molecular ion peak, showing

the characteristic M and M+2
[M]+ 191/193 , _ o

isotopic pattern for bromine in

an approximate 1:1 ratio.[2]
[M-Br]* 112 Loss of the bromine atom.

Loss of carbon monoxide from
[M-CO]* 163/165 _

the molecular ion.

Loss of ethene via retro-Diels-
[M-C2Ha]* 163/165 _

Alder type fragmentation.

Common fragment from the
[CaHsO]* 69

cleavage of the lactam ring.
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Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-
Bromoazepan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to elucidate the chemical structure of 3-
Bromoazepan-2-one.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
o Weigh approximately 5-10 mg of 3-Bromoazepan-2-one.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds).
Chloroform-d is a common choice for many organic molecules.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition:

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe
temperature (typically 25 °C).

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional *H NMR spectrum using a single-pulse experiment.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals to determine the relative number of protons for each resonance.

13C NMR Acquisition:
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e Following *H NMR, switch the spectrometer to the 13C channel.

e Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for each unique carbon
atom.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

e Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Bromoazepan-2-one.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.

¢ Place a small amount of the solid 3-Bromoazepan-2-one sample onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
e Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.

e The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Bromoazepan-2-
one.

Instrumentation: A mass spectrometer, for example, one with an Electron lonization (EIl) source
coupled with a quadrupole or time-of-flight (TOF) analyzer.
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Sample Preparation and Analysis:

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a
capillary tube and introduced into the ion source.

o For analysis coupled with Gas Chromatography (GC-MS), dissolve a small amount of the
sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.
The GC will separate the compound before it enters the mass spectrometer.

 In the EIl source, the sample is bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

e A mass spectrum is generated, plotting the relative abundance of ions versus their m/z
values.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 3-Bromoazepan-2-one.
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Workflow for Spectroscopic Analysis of 3-Bromoazepan-2-one
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Spectroscopic analysis workflow for 3-Bromoazepan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromoazepan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337900#spectroscopic-data-nmr-ir-ms-for-3-
bromoazepan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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